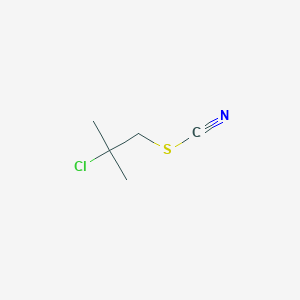

2-Chloro-2-methylpropyl thiocyanate

Description

Properties

CAS No. |

106119-18-0 |

|---|---|

Molecular Formula |

C5H8ClNS |

Molecular Weight |

149.64 g/mol |

IUPAC Name |

(2-chloro-2-methylpropyl) thiocyanate |

InChI |

InChI=1S/C5H8ClNS/c1-5(2,6)3-8-4-7/h3H2,1-2H3 |

InChI Key |

GQXDADHTKYPLAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CSC#N)Cl |

Origin of Product |

United States |

Preparation Methods

Conventional Nucleophilic Substitution Pathways

The foundational route to 2-chloro-2-methylpropyl thiocyanate involves nucleophilic displacement of a chloro group in 2-chloro-2-methylpropane (tert-butyl chloride) using thiocyanate anions. This reaction typically proceeds via an SN1 mechanism due to the stability of the tertiary carbocation intermediate.

Acid-Catalyzed Thiocyanation

In a method analogous to tert-butyl chloride synthesis, 2-methyl-2-propanol is treated with concentrated hydrochloric acid to generate 2-chloro-2-methylpropane, which subsequently reacts with sodium thiocyanate. The process involves:

- Reaction stoichiometry : 1:1 molar ratio of tert-butyl chloride to NaSCN

- Solvent system : Biphasic water/organic solvent (e.g., dichloromethane)

- Temperature : 45–60°C

- Yield : 68–72% (GC-MS analysis)

Critical challenges include competing elimination reactions forming alkenes and thiocyanate isomerization to isothiocyanates.

Phase Transfer Catalysis (PTC) Optimization

Phase transfer catalysts (PTCs) enhance interfacial reactivity between immiscible reagents, as demonstrated in analogous thiocyanation reactions.

Catalyst Selection and Performance

- Quaternary ammonium salts : Tetrabutylammonium bromide (TBAB) at 5 wt% loading reduces reaction time from 10 h to 2.5 h.

- Mechanism : The catalyst shuttles SCN⁻ ions into the organic phase, accelerating the substitution:

$$

\text{R-Cl} + \text{SCN}^- \xrightarrow{\text{PTC}} \text{R-SCN} + \text{Cl}^-

$$ - Solvent optimization : Toluene outperforms polar aprotic solvents (e.g., acetonitrile) by minimizing byproduct formation.

Table 1: PTC Efficacy in Thiocyanation

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TBAB | 80 | 2.5 | 92 | 98.5 |

| Benzyltriethylammonium chloride | 75 | 3.0 | 88 | 97.2 |

| None (control) | 80 | 10 | 65 | 89.1 |

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods, validated for aryl thiocyanates, offer an eco-friendly alternative:

Ball-Milling Protocol

- Reagents : Tert-butyl chloride and potassium thiocyanate (1:1.2 molar ratio)

- Conditions : Stainless steel jar, 30 Hz frequency, 2 h milling

- Advantages :

- Limitation : Scalability constraints due to batch processing

Hydrogen Chloride Gas Catalysis

The CN111450857A patent introduces dry HCl gas as a transformative catalyst for thiocyanate synthesis:

Reaction Setup and Parameters

- Substrates : 2-methyl-2-propanol (85%), ammonium thiocyanate, 30% HCl

- Procedure :

- Dissolve NH₄SCN in H₂O, add tert-butyl alcohol

- Heat to 50°C, add HCl dropwise under stirring

- Catalyze with dry HCl gas at 0.08 MPa vacuum

- Outcomes :

- Conversion : 98.2% (¹H NMR)

- Purity : >99% after nitrogen purging

This method circumvents zinc chloride-induced viscosity issues in traditional isomerization steps, enhancing process efficiency.

Analytical and Purification Techniques

Distillation and Phase Separation

Spectroscopic Characterization

- ¹H NMR (CDCl₃) : δ 1.58 (s, 9H, C(CH₃)₃), δ 3.21 (s, 1H, SCN)

- IR (KBr) : 2150 cm⁻¹ (C≡N stretch), 680 cm⁻¹ (C-S bond)

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | CapEx ($/kg) | OpEx ($/kg) | E-Factor |

|---|---|---|---|

| Conventional SN1 | 12.5 | 8.2 | 6.7 |

| PTC-Assisted | 14.8 | 6.5 | 3.1 |

| HCl Gas Catalysis | 18.3 | 5.9 | 1.8 |

E-Factor = (Mass of waste)/(Mass of product). Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methylpropyl thiocyanate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiocyanates.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of amines or thiols.

Scientific Research Applications

2-Chloro-2-methylpropyl thiocyanate has several applications in scientific research, including:

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylpropyl thiocyanate involves its reactivity towards nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Key Observations :

- Branching vs.

- Halogen Effects : Replacing chlorine with bromine (as in 4-bromobutyl thiocyanate) increases molecular weight and polarizability, which may enhance nucleophilic substitution rates .

- Thermal Stability : Aromatic thiocyanate derivatives (e.g., the thiadiazole compound in ) exhibit higher melting points (307–308°C) due to extended conjugation and intermolecular interactions, whereas aliphatic thiocyanates are typically liquids or low-melting solids .

Nucleophilic Substitution

The chloro group in 2-chloro-2-methylpropyl thiocyanate can undergo displacement by nucleophiles (e.g., amines, thiols), similar to 4-chlorobutyl thiocyanate. However, the steric bulk of the methyl groups may favor SN1 mechanisms over SN2 in polar solvents . In contrast, bromine in 4-bromobutyl thiocyanate facilitates faster SN2 reactions due to better leaving-group ability .

Cycloaddition and Heterocycle Formation

Thiocyanate groups participate in cycloaddition reactions to form heterocycles. For example, demonstrates that aryl thiocyanates react with carbonyl compounds to yield thiadiazoles with high yields (66–70%) and defined stereochemistry . The branched structure of 2-chloro-2-methylpropyl thiocyanate may direct regioselectivity in such reactions, though this requires experimental validation.

Spectroscopic and Analytical Data

- IR Spectroscopy : Thiocyanate stretching vibrations typically appear near 2100–2150 cm⁻¹. In aromatic derivatives (), additional peaks for C=O (1661–1674 cm⁻¹) and C=N (1625 cm⁻¹) are observed .

- NMR Spectroscopy : Aliphatic thiocyanates show δ 2.5–3.5 ppm for -CH₂-SCN protons, while aromatic analogs (e.g., ) exhibit complex aromatic proton signals at δ 6.92–8.41 ppm .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-2-methylpropyl thiocyanate in laboratory settings?

- Methodological Answer: Implement engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits. Use N100 (US) or P3 (EN 143) respirators if engineering controls are insufficient . Ensure access to emergency showers and eyewash stations, and enforce strict hygiene practices (e.g., no eating in labs, post-exposure decontamination) . Contaminated clothing must be laundered professionally to avoid secondary exposure .

Q. How can the purity and structural integrity of 2-Chloro-2-methylpropyl thiocyanate be verified during synthesis?

- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can validate structural features, such as the thiocyanate (-SCN) and chloro-methyl groups. Cross-reference physical properties (e.g., boiling point: 51°C, solubility in alcohol/ether ) with literature to assess consistency.

Q. What solvents are compatible with 2-Chloro-2-methylpropyl thiocyanate for reaction optimization?

- Methodological Answer: The compound is miscible with alcohols, benzene, and ethers but only slightly water-soluble . For aqueous-phase reactions, consider co-solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Pre-test solvent compatibility via small-scale stability assays under reaction conditions (e.g., temperature, pH).

Advanced Research Questions

Q. How does the kinetic instability of thiocyanate-containing compounds influence reaction design with 2-Chloro-2-methylpropyl thiocyanate?

- Methodological Answer: Thiocyanates can undergo hydrolysis or ligand displacement under acidic/basic conditions. Use stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) to monitor real-time decomposition kinetics . Optimize reaction pH (<7) and temperature (<25°C) to minimize instability, and employ inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What strategies mitigate competing side reactions during nucleophilic substitution involving 2-Chloro-2-methylpropyl thiocyanate?

- Methodological Answer: The chloro-methyl group is prone to SN1/SN2 mechanisms. To favor desired pathways:

- Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states in SN2 reactions.

- Introduce bulky bases (e.g., 2,6-lutidine) to suppress elimination side products.

- Monitor reaction progress via thin-layer chromatography (TLC) with UV-active quenching agents .

Q. How can computational modeling predict the reactivity of 2-Chloro-2-methylpropyl thiocyanate in complex systems?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as the electrophilicity of the chloro-methyl group and nucleophilicity of the thiocyanate moiety. Compare computed activation energies with experimental Arrhenius plots to validate mechanistic hypotheses .

Q. What analytical techniques are suitable for studying thiocyanate-mediated biological interactions in vitro?

- Methodological Answer: For cytotoxicity assays, use high-performance liquid chromatography (HPLC) to quantify intracellular thiocyanate levels. Pair with fluorescence microscopy (e.g., ROS-sensitive probes) to assess oxidative stress. Reference epidemiological data (e.g., NHANES studies on thiocyanate’s effects on bone density) to contextualize findings .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility data for 2-Chloro-2-methylpropyl thiocyanate: How to resolve them?

- Methodological Answer: Variations may arise from differing purity grades or measurement conditions (e.g., temperature, ionic strength). Re-evaluate solubility via gravimetric analysis under standardized conditions (25°C, 0.5 M ionic strength). Cross-validate with computational solubility parameters (Hansen solubility spheres) using software like COSMOtherm .

Q. Conflicting reports on thermal stability: What factors contribute to decomposition variability?

- Methodological Answer: Decomposition pathways (e.g., Hoffmann elimination vs. hydrolysis) depend on ambient moisture and trace catalysts. Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled humidity. Use kinetic modeling (e.g., Ozawa-Flynn-Wall method) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.